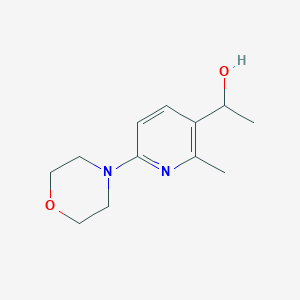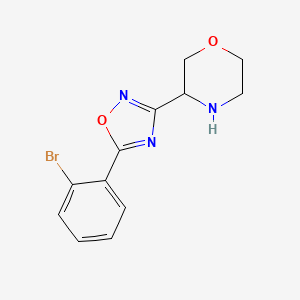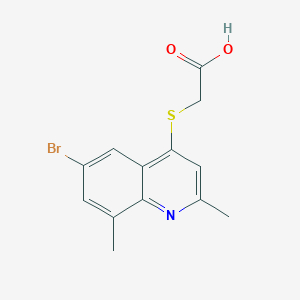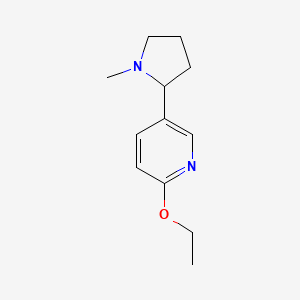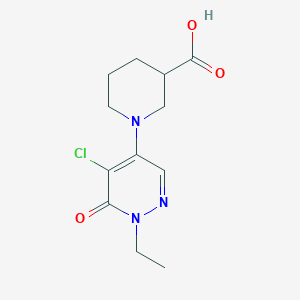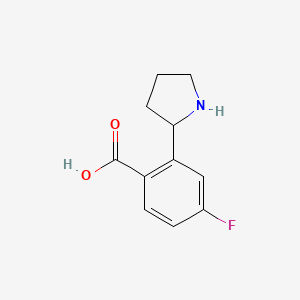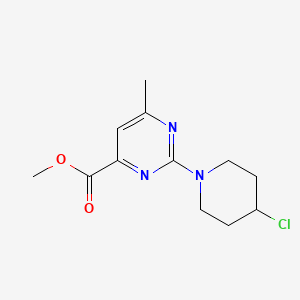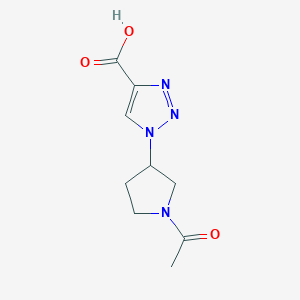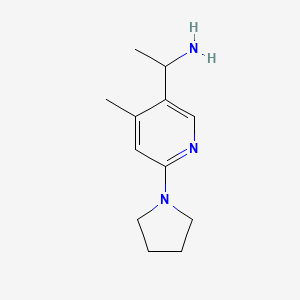![molecular formula C18H22N4O3 B11803133 (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an imidazo-oxazine ring system with a piperazine moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, imidazole, and piperazine. The key steps in the synthesis may involve:
Formation of the imidazo-oxazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo-oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with cellular components: Influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include imidazo[1,2-a]pyridine and piperazine derivatives used in pharmaceuticals.
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can be compared with other imidazo-oxazine derivatives and piperazine-containing compounds.
Uniqueness
- The unique combination of the imidazo-oxazine ring and piperazine moiety sets this compound apart from others.
- Its specific structural features may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H22N4O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-4-2-13(3-5-14)16-10-22-12-20-17(15(22)11-25-16)18(23)21-8-6-19-7-9-21/h2-5,12,16,19H,6-11H2,1H3 |
Clave InChI |
CTSLXEDGNWPZNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


